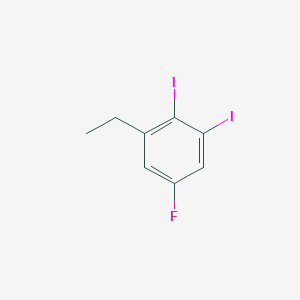

1,2-Diiodo-3-ethyl-5-fluorobenzene

Description

1,2-Diiodo-3-ethyl-5-fluorobenzene (CAS: Not explicitly provided in evidence) is a halogenated aromatic compound featuring two iodine atoms at the 1- and 2-positions, an ethyl group at the 3-position, and a fluorine atom at the 5-position of the benzene ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) where heavy halogens like iodine enhance reactivity .

Properties

Molecular Formula |

C8H7FI2 |

|---|---|

Molecular Weight |

375.95 g/mol |

IUPAC Name |

1-ethyl-5-fluoro-2,3-diiodobenzene |

InChI |

InChI=1S/C8H7FI2/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2H2,1H3 |

InChI Key |

FGDHYSHICQULDH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC(=C1)F)I)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diiodo-3-ethyl-5-fluorobenzene can be synthesized through a multi-step process involving the halogenation of a suitable precursor. One common method involves the iodination of 3-ethyl-5-fluorobenzene using iodine and a suitable oxidizing agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and a catalyst like iodine monochloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product. The use of automated systems and stringent quality control measures are essential in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diiodo-3-ethyl-5-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

Oxidation Products: Quinones and other oxidized forms.

Reduction Products: Dihydro derivatives and other reduced forms.

Scientific Research Applications

Chemistry: 1,2-Diiodo-3-ethyl-5-fluorobenzene is used as a building block in organic synthesis. Its unique substitution pattern allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of radiolabeled compounds for imaging studies. Its derivatives may also exhibit biological activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique properties make it suitable for applications in optoelectronics and nanotechnology.

Mechanism of Action

The mechanism of action of 1,2-diiodo-3-ethyl-5-fluorobenzene depends on the specific application and the chemical environment. In general, the compound can interact with various molecular targets through its functional groups. For example, in nucleophilic substitution reactions, the iodine atoms act as leaving groups, allowing the introduction of new substituents. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of polyhalogenated benzene derivatives. Below is a comparative analysis with key analogs:

Substituent Effects: Halogens and Alkyl Groups

Key Observations :

- Reactivity : Iodine’s larger atomic radius and weaker C-I bond (vs. C-Br) make 1,2-diiodo derivatives more reactive in cross-coupling reactions. For example, Ullmann coupling rates for iodine-substituted benzenes are ~10× faster than brominated analogs .

- Steric Effects : The ethyl group in this compound reduces accessibility to the reactive iodine sites, requiring higher temperatures or catalysts compared to less hindered analogs .

- Electronic Effects : Fluorine’s position (5- vs. 4-) alters ring electron density. Computational studies suggest 5-fluorine in the target compound creates a stronger electron-deficient aromatic system, favoring electrophilic substitution at the 4-position .

Biological Activity

1,2-Diiodo-3-ethyl-5-fluorobenzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHFI

- CAS Number : 1-Bromo-1-(2,5-diformylphenyl)propan-2

- Structure : The compound features two iodine atoms and one fluorine atom positioned on a benzene ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The iodine atoms serve as leaving groups in nucleophilic substitution reactions, while the fluorine atom can modulate the electronic properties of the molecule. This dual functionality allows for diverse interactions with biological macromolecules.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular proliferation and survival.

- Interaction with DNA : Halogenated compounds often exhibit affinity for DNA, potentially leading to cytotoxic effects in cancer cells.

Anticancer Activity

Halogenated compounds are frequently explored for their anticancer properties. The mechanism often involves:

- Induction of Apoptosis : By disrupting cellular signaling pathways.

- Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves halogenation reactions that can be fine-tuned to yield specific derivatives for further biological testing. Its applications extend beyond research into potential therapeutic agents; it is also utilized in:

- Radiolabeling for Imaging Studies : Serving as a precursor for radiolabeled compounds.

- Material Science : Used in the development of advanced materials due to its unique electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.